

# LC-MS/MS method for myristoyl carnitine quantification

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Myristoleyl carnitine-d3	
Cat. No.:	B15617598	Get Quote

An LC-MS/MS based method provides a robust, sensitive, and specific approach for the quantification of myristoyl carnitine (C14-carnitine), an important intermediate in fatty acid metabolism. Acylcarnitines are crucial for the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix for  $\beta$ -oxidation.[1][2] The quantification of specific acylcarnitines like myristoyl carnitine is vital for diagnosing inherited metabolic disorders and for studying complex diseases such as the metabolic syndrome.[1][2][3]

This application note details a validated LC-MS/MS method for the determination of myristoyl carnitine in human plasma. The method utilizes a simple protein precipitation step for sample preparation followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer.

# Experimental Protocols Materials and Reagents

- Myristoyl carnitine hydrochloride (analytical standard)
- Myristoyl-d3-carnitine hydrochloride (Internal Standard, IS)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)



- Ammonium acetate (LC-MS grade)
- Heptafluorobutyric acid (HFBA) (optional, as an ion-pairing agent)
- Ultrapure water
- Human plasma (K2-EDTA)

## **Standard Solution Preparation**

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of myristoyl carnitine and myristoyl-d3-carnitine (IS) in methanol.
- Working Standard Solutions: Serially dilute the myristoyl carnitine stock solution with a 50:50 methanol/water mixture to prepare working standards for the calibration curve.
- Internal Standard Working Solution: Dilute the myristoyl-d3-carnitine stock solution with methanol to a final concentration of 100 ng/mL.

## **Sample Preparation**

- Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality controls (QCs), and unknown samples.
- Pipette 50 μL of the respective sample (blank plasma, calibration standard-spiked plasma,
   QC plasma, or study sample) into the appropriately labeled tubes.
- Add 200 μL of the internal standard working solution (100 ng/mL in methanol) to each tube except for the blank (add 200 μL of methanol instead).
- Vortex each tube for 30 seconds to precipitate proteins.
- Incubate the samples at 4°C for 20 minutes.
- Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer 100 μL of the supernatant to a clean autosampler vial.
- Add 900 μL of the initial mobile phase (e.g., 95% Mobile Phase A) to each vial.[4]



• Cap the vials and vortex briefly before placing them in the autosampler for analysis.

## **LC-MS/MS Instrumentation and Conditions**

The analysis is performed using a triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.

#### 4.1 Liquid Chromatography (LC) Conditions

Parameter	Value
Column	C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm)[5]
Mobile Phase A	0.1% Formic Acid and 2.5 mM Ammonium  Acetate in Water[1][2]
Mobile Phase B	0.1% Formic Acid and 2.5 mM Ammonium  Acetate in Acetonitrile[1][2]
Flow Rate	0.4 mL/min
Column Temperature	45°C
Injection Volume	10 μL
Gradient Program	Time (min)
0.0	
1.0	_
5.0	_
7.0	_
7.1	_
9.0	

#### 4.2 Mass Spectrometry (MS) Conditions



Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	500°C[6]
IonSpray Voltage	5500 V
Curtain Gas	40 psi
Collision Gas (CAD)	Medium[2]
Nebulizer Gas (Gas 1)	50 psi[2]
Heater Gas (Gas 2)	50 psi[2]

## **Data Presentation**

Quantitative data for the LC-MS/MS method is summarized below. The fragmentation of acylcarnitines typically results in a prominent product ion at m/z 85.[1]

Table 1: Myristoyl Carnitine MRM Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (V)
Myristoyl Carnitine	372.4[4][5]	85.1[4][5]	100	35
Myristoyl-d3- carnitine (IS)	375.4	85.1	100	35

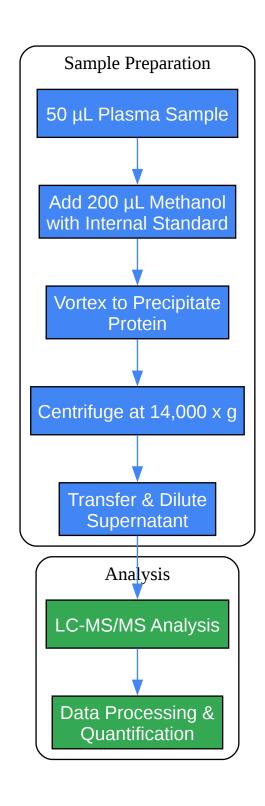
Table 2: Method Validation Summary

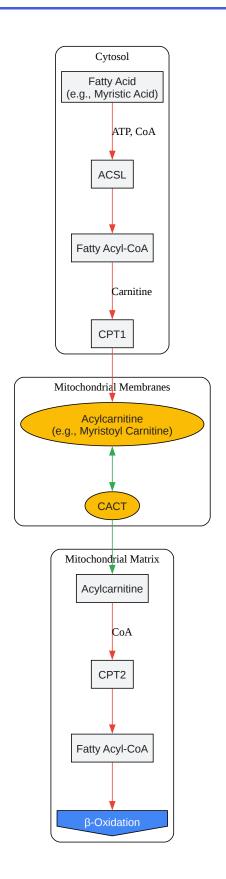


Parameter	Result	
Linearity Range	1.0 - 1000 ng/mL[6]	
Correlation Coefficient (r²)	> 0.995	
Lower Limit of Quantification (LLOQ)	1.0 ng/mL	
Intra-day Precision (%RSD)	< 10%[7]	
Inter-day Precision (%RSD)	< 12%[7]	
Accuracy (% Bias)	90 - 110%[7]	
Matrix Effect	Minimal	
Recovery	> 85%	

## **Visualizations**







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and oddnumbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] An LC-MS/MS method to quantify acylcarnitine species including isomeric and oddnumbered forms in plasma and tissues[S] | Semantic Scholar [semanticscholar.org]
- 4. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 5. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 6. bevital.no [bevital.no]
- 7. A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LC-MS/MS method for myristoyl carnitine quantification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617598#lc-ms-ms-method-for-myristoyl-carnitinequantification]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com